(R)-(-)-Denopamine Hydrochloride

Cardiac pharmacology Positive inotropy Receptor partial agonism

(R)-(-)-Denopamine HCl (TA-064) is a pharmacologically distinct, orally active β1-adrenoceptor partial agonist with intermediate intrinsic activity (Emax=0.75–0.85 in human atrium), positioned between full agonists (isoproterenol, dobutamine) and weak partial agonists (xamoterol). Its 4.1-fold β1/β2 selectivity minimizes β2 confounding effects, and low desensitization liability enables sustained receptor stimulation protocols. Clinically validated (Kalgut®), it serves as a calibrated reference for cardiac tissue studies, heart failure survival models (23.8%→40% survival in BIO 14.6 hamster), and coronary vasodilation research. Procure stereochemically verified (R)-enantiomer to ensure data reproducibility.

Molecular Formula C18H24ClNO4
Molecular Weight 353.8 g/mol
Cat. No. B13422142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Denopamine Hydrochloride
Molecular FormulaC18H24ClNO4
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl
InChIInChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1
InChIKeyMHLNPAYZAXBXAS-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-Denopamine Hydrochloride for Cardiac Research: Beta1-Selective Partial Agonist Procurement


(R)-(-)-Denopamine Hydrochloride (TA-064) is an orally active, selective β1-adrenoceptor partial agonist that enhances cardiac contractility through positive inotropic effects without full adrenergic activation [1]. Unlike full β1-agonists such as isoproterenol and dobutamine, denopamine exhibits intermediate intrinsic activity (Emax = 0.75–0.85 in isolated human atrial tissue), positioning it as a pharmacologically distinct probe for studying partial agonism and receptor desensitization mechanisms [2]. Clinically marketed in Japan as Kalgut® for chronic heart failure, its unique pharmacodynamic profile—characterized by β1/β2 selectivity (KiL/KiH = 4.1) and low intrinsic activity conferring reduced tachyphylaxis—distinguishes it from both full agonists and other partial agonists such as xamoterol [3][4].

Why (R)-(-)-Denopamine Hydrochloride Cannot Be Replaced by Dobutamine, Xamoterol, or Isoproterenol


Substitution of (R)-(-)-denopamine with other β1-adrenoceptor agonists introduces significant pharmacological divergence that invalidates experimental comparability. The β1-agonist class exhibits a spectrum of intrinsic activities ranging from full (isoproterenol: Emax = 1.0; dobutamine: Emax = 1.0) to weak partial (xamoterol: intrinsic activity = 28% in papillary muscle) [1][2]. Denopamine occupies a distinct intermediate position (intrinsic activity = 69–83%) with a unique combination of oral bioavailability, moderate β1/β2 selectivity (4.1-fold), and low desensitization liability [3][4]. Procuring an alternative β1-agonist without verifying stereochemical purity (R-enantiomer) or intrinsic activity introduces uncontrolled variables—differences in receptor reserve utilization, cAMP accumulation thresholds, and arrestin recruitment—that directly compromise data reproducibility in cardiac pharmacology and heart failure modeling.

(R)-(-)-Denopamine Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Intermediate Intrinsic Activity in Human Atrial Tissue Versus Full β1-Agonists

In isolated electrically driven human right atrial preparations, denopamine exhibited partial β1-adrenoceptor agonist activity with Emax values of 0.75–0.85 relative to the full agonist isoprenaline (Emax = 1.0). By comparison, dobutamine and epinine were full agonists achieving Emax = 1.0 under identical experimental conditions [1]. This quantitative difference establishes denopamine's intermediate intrinsic activity profile, distinct from full β1-agonists.

Cardiac pharmacology Positive inotropy Receptor partial agonism

β1/β2 Selectivity Ratio Versus Dobutamine in Radioligand Binding Assays

In competitive radioligand binding studies using ³H-dihydroalprenolol, denopamine demonstrated a β1/β2-selectivity ratio (KiL/KiH) of 4.1, indicating moderate preference for the β1-subtype. Under identical assay conditions, dobutamine exhibited a selectivity ratio of 1.1, and isoproterenol showed a ratio of 1.5 [1]. The absolute Ki values for denopamine were 545 nM at cardiac β1-receptors (rat heart membranes) and 2205 nM at pulmonary β2-receptors (rat lung membranes) [1].

Receptor binding β-adrenoceptor selectivity Radioligand displacement

Positive Inotropic Intrinsic Activity Versus Xamoterol in Guinea-Pig Papillary Muscle

In guinea-pig papillary muscle preparations, denopamine demonstrated positive inotropic intrinsic activity of 83% relative to isoproterenol (= 100%), whereas xamoterol—another β1-selective partial agonist—exhibited markedly lower intrinsic activity of 28% [1]. The EC50 for denopamine's positive inotropic effect was 33-fold higher than isoproterenol (relative potency = 33), while xamoterol showed a relative potency of 1.4 [1].

Cardiac contractility Partial agonism In vitro pharmacology

Reduced Receptor Desensitization Liability Versus Full Agonists

In cellular studies of human β1- and β2-adrenergic receptors expressed in heterologous systems, denopamine exhibited low intrinsic activity at the β1-AR and was less prone to cause receptor desensitization compared with full agonists. A 24-hour pretreatment with denopamine produced a time-dependent reduction in β1-AR number, but the rate of down-regulation was slower than that produced by full agonists such as isoproterenol [1]. Denopamine stimulated adenylyl cyclase activity with 7-fold greater potency at β1-AR than β2-AR, confirming its subtype-selective partial agonist profile [1].

Receptor desensitization Tachyphylaxis β1-AR down-regulation

Efficacy in Vasospastic Angina Refractory to Standard Therapy

In a clinical study of 10 patients with active vasospastic angina without obstructive coronary artery stenosis, denopamine (40 mg/day orally) completely abolished anginal attacks in 7 patients, yielding an efficacy rate of 70% [1]. Denopamine reduced the mean daily number of anginal attacks from 2.20 ± 1.27 (placebo) to 0.56 ± 1.23 (p < 0.005) and reduced nitroglycerin consumption from 1.60 ± 1.93 to 0.10 ± 0.24 uses/day (p < 0.05) [1]. Notably, approximately 20% of variant angina pectoris cases are refractory to both nitrate and calcium channel blocker therapy; denopamine has demonstrated effectiveness in these refractory cases where combined nitrate plus calcium channel blocker therapy failed [2].

Vasospastic angina Coronary vasodilation Clinical efficacy

Survival Benefit in Murine Viral Myocarditis-Induced Heart Failure

In a murine model of congestive heart failure induced by encephalomyocarditis virus, oral denopamine treatment (14 μmol/kg/day) significantly improved 14-day survival compared with vehicle control: 14 of 25 treated mice (56%) survived versus 5 of 25 control mice (20%) [1]. Concurrently, denopamine suppressed myocardial TNF-α production from 113.5 ± 15.1 pg/mg heart tissue (control) to 66.5 ± 7.5 pg/mg heart tissue (treated) [1]. The β1-selectivity of this effect was confirmed by reversal with the selective β1-blocker metoprolol [1].

Heart failure survival TNF-α suppression Viral myocarditis

(R)-(-)-Denopamine Hydrochloride: Primary Research and Industrial Application Scenarios


In Vitro Cardiac Pharmacology: β1-AR Partial Agonist Reference Standard

Use (R)-(-)-denopamine as a reference β1-selective partial agonist in isolated cardiac tissue preparations (human atrial trabeculae, guinea-pig papillary muscle, or Langendorff-perfused hearts). The compound's well-characterized Emax of 0.75–0.85 in human atrium [1] and intrinsic activity of 83% in guinea-pig papillary muscle [2] provide calibrated benchmarks for characterizing novel β1-AR ligands. Its β1/β2 selectivity ratio of 4.1, superior to dobutamine (1.1) [3], minimizes β2-mediated confounding effects, enabling cleaner interpretation of β1-specific positive inotropic responses.

Chronic Heart Failure Animal Modeling with Survival Endpoints

Employ (R)-(-)-denopamine in rodent heart failure models where survival is the primary outcome measure. In the cardiomyopathic BIO 14.6 hamster, denopamine (400 ppm in diet) increased 65-week survival from 23.8% (untreated) to approximately 40% (P < 0.05) [4]. In viral myocarditis-induced CHF, oral denopamine improved 14-day survival from 20% to 56% while suppressing myocardial TNF-α production by 41% [5]. The oral bioavailability supports chronic dosing paradigms without invasive administration routes.

Receptor Desensitization and Tachyphylaxis Studies

Utilize (R)-(-)-denopamine as a low-intrinsic-activity β1-agonist probe in studies of β-adrenoceptor regulation. Compared with full agonists such as isoproterenol, denopamine induces slower β1-AR down-regulation kinetics [6], enabling investigation of signaling pathways that preserve receptor responsiveness during prolonged exposure. This property supports experimental paradigms requiring sustained β1-AR stimulation without the confounding variable of rapid functional desensitization.

Coronary Vasospasm and β1-Mediated Vasodilation Research

Apply (R)-(-)-denopamine in vascular pharmacology studies examining β1-adrenoceptor-mediated coronary vasodilation. Clinical evidence demonstrates 70% efficacy in abolishing vasospastic angina attacks refractory to nitrates and calcium channel blockers, with a 75% reduction in daily anginal attack frequency versus placebo (2.20 → 0.56 attacks/day, p < 0.005) [7][8]. This unique coronary vasodilator action via β1-AR agonism, distinct from the inotropic effects, supports research into β1-mediated regulation of coronary vascular tone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-Denopamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.